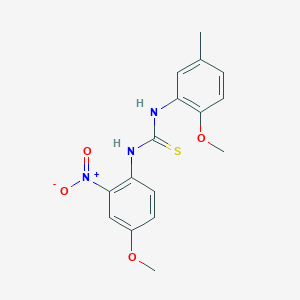![molecular formula C18H25N3O4 B4114589 N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4114589.png)
N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide
Overview
Description
N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide is not fully understood, but it is believed to act as a competitive inhibitor of protein-protein interactions. N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in the regulation of cell growth and differentiation. By inhibiting the interaction between Grb2 and its binding partners, N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of cell growth and differentiation, and the induction of apoptosis in cancer cells. N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments is its high binding affinity for proteins, which allows for the detection and analysis of protein-protein interactions. N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide is also highly stable and can be used in a variety of experimental conditions. However, one limitation of using N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many future directions for research on N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide, including the development of new synthetic methods for the compound, the identification of new protein targets for N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide, and the optimization of N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide for use in drug development. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide and its potential applications in the treatment of various diseases.
Scientific Research Applications
N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of proteins and nucleic acids, as well as its use in the development of new drugs for the treatment of various diseases. N-[4-(allyloxy)phenyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been used in the study of protein-protein interactions and has shown promise in the development of new therapeutic strategies for cancer and other diseases.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(4-prop-2-enoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-12-25-16-6-4-15(5-7-16)20-18(23)17(22)19-8-3-9-21-10-13-24-14-11-21/h2,4-7H,1,3,8-14H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLOKORWVBCBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-N'-[4-(prop-2-en-1-yloxy)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-7-(4-{[(2,4-dichlorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4114518.png)
![N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)
![ethyl 4-{[(2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4114569.png)
![N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4114576.png)
![ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114579.png)
![methyl 2-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4114587.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B4114596.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4114602.png)


![N-(4-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114617.png)